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Compound of Interest

Compound Name:

(3-Chloro-5-

(methoxycarbonyl)phenyl)boronic

acid

Cat. No.: B1461671 Get Quote

In the landscape of modern drug discovery and materials science, boronic acids are

indispensable tools. Their prominence is largely due to their role as key coupling partners in

palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]

This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and

functional group tolerance, revolutionizing the synthesis of complex molecules like biaryls,

which are common motifs in pharmaceuticals.[3]

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a particularly valuable building block

within this class of reagents. Its trifunctional nature—featuring a reactive boronic acid group, an

electron-withdrawing chloro group, and a methoxycarbonyl ester—provides medicinal chemists

with a versatile scaffold to construct novel molecular architectures. The specific substitution

pattern allows for fine-tuning of steric and electronic properties, which is critical for optimizing

biological activity and pharmacokinetic profiles in drug candidates. This guide offers a

comprehensive overview of the synthesis, characterization, and application of this important

synthetic intermediate, grounded in established chemical principles and analytical validation.

Chemical Properties and Specifications
A summary of the key chemical properties for (3-Chloro-5-(methoxycarbonyl)phenyl)boronic
acid is provided below.
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Property Value Reference

CAS Number 957120-26-2 [4]

Molecular Formula C₈H₈BClO₄ [5]

Molecular Weight 214.41 g/mol [4]

Appearance White to off-white solid/powder [4][6]

Purity Typically ≥97% [7]

IUPAC Name

(3-chloro-5-

methoxycarbonylphenyl)boroni

c acid

[4]

Synthesis of (3-Chloro-5-
(methoxycarbonyl)phenyl)boronic acid
The synthesis of arylboronic acids is a well-established process in organic chemistry. A

common and reliable method involves the formation of an organometallic intermediate (typically

a Grignard or organolithium reagent) from an aryl halide, followed by quenching with a borate

ester and subsequent acidic hydrolysis.

The logical starting material for this synthesis is Methyl 3-bromo-5-chlorobenzoate. This

precursor contains the required chloro and methoxycarbonyl substituents at the correct

positions and a bromo group that can be selectively converted into the boronic acid moiety.

The overall transformation is as follows: Methyl 3-bromo-5-chlorobenzoate → (3-Chloro-5-
(methoxycarbonyl)phenyl)boronic acid

Synthetic Workflow Diagram
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Synthesis Protocol

Start: Methyl 3-bromo-5-chlorobenzoate

Grignard Formation
(Mg, THF)

1. Add Mg turnings

Borylation
(Triisopropyl borate, -78 °C)

2. React with B(O-iPr)₃

Acidic Hydrolysis
(aq. HCl)

3. Quench reaction

Workup & Extraction
(EtOAc/H₂O)

4. Isolate organic phase

Purification
(Crystallization/Chromatography)

5. Purify crude product

Final Product:
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid.
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Detailed Experimental Protocol
Objective: To synthesize (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid from Methyl 3-

bromo-5-chlorobenzoate.

Materials:

Methyl 3-bromo-5-chlorobenzoate

Magnesium (Mg) turnings, activated

Iodine (I₂) crystal (as initiator)

Anhydrous Tetrahydrofuran (THF)

Triisopropyl borate (B(O-iPr)₃)

Hydrochloric acid (HCl), 2 M aqueous solution

Ethyl acetate (EtOAc)

Brine (saturated aq. NaCl)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Hexanes

Procedure:

Grignard Reagent Formation:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or

Argon), add magnesium turnings.

Add a small crystal of iodine to activate the magnesium surface.

In a separate flask, dissolve Methyl 3-bromo-5-chlorobenzoate in anhydrous THF.
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Add a small portion of the aryl bromide solution to the magnesium turnings and gently

warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle

bubbling).

Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle

reflux. After the addition is complete, continue to stir the reaction mixture for 1-2 hours until

most of the magnesium has been consumed. Cool the resulting Grignard reagent to room

temperature.

Borylation:

In a separate flame-dried flask, add anhydrous THF and cool it to -78 °C using a dry

ice/acetone bath.

Add triisopropyl borate to the cold THF.

Slowly add the prepared Grignard reagent to the triisopropyl borate solution via cannula,

ensuring the internal temperature remains below -65 °C. The slow addition is crucial to

prevent side reactions.[8]

After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it

to slowly warm to room temperature overnight.

Hydrolysis and Workup:

Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M HCl solution.

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate

(3x).

Combine the organic layers and wash with water, followed by brine.[8]

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Purification:
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The crude solid can be purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexanes) or by slurry in hexanes to remove nonpolar impurities. For higher

purity, column chromatography on silica gel may be employed.

Dry the resulting white precipitate under vacuum to yield pure (3-Chloro-5-
(methoxycarbonyl)phenyl)boronic acid.

Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical step that relies on a

suite of analytical techniques.

Characterization Workflow Diagram

Analytical Characterization

Synthesized Product

NMR Spectroscopy
(¹H, ¹³C, ¹¹B)

Structural Elucidation

Mass Spectrometry (MS)

Molecular Weight & Isotopic Pattern

IR Spectroscopy

Functional Group ID

HPLC

Purity Assessment

Structure & Purity Confirmed

Click to download full resolution via product page

Caption: Standard workflow for the analytical characterization of the final product.

Expected Analytical Data
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Technique Expected Results Rationale

¹H NMR

Aromatic protons (3H)

appearing as distinct singlets

or multiplets between δ 7.5-8.5

ppm. Methyl ester protons (3H)

as a sharp singlet around δ 3.9

ppm. Boronic acid protons (2H)

as a broad singlet (often

exchanges with D₂O).

Provides information on the

proton environment, confirming

the presence of the substituted

aromatic ring and the methyl

ester.

¹³C NMR

Signals for the carbonyl carbon

(~165 ppm), aromatic carbons

(120-140 ppm), and the methyl

ester carbon (~52 ppm). The

carbon attached to boron will

show a characteristic broad

signal.

Confirms the carbon skeleton

of the molecule.

¹¹B NMR
A single broad peak between δ

25-35 ppm.

This technique is specific for

boron and helps confirm the

presence and electronic

environment of the boronic

acid moiety.[9][10]

Mass Spec (EI/ESI)

Molecular ion peak [M]⁺. A

characteristic [M+2]⁺ peak with

an intensity of approximately

one-third of the [M]⁺ peak.

Confirms the molecular weight

(214.41). The M/M+2 isotopic

pattern is a definitive signature

for the presence of a single

chlorine atom.[11]

IR Spectroscopy

Broad O-H stretch (~3200-

3500 cm⁻¹), sharp C=O stretch

(~1720 cm⁻¹), C-O stretch

(~1250 cm⁻¹), and C-Cl stretch

(~700-800 cm⁻¹).

Identifies the key functional

groups: hydroxyl (boronic

acid), carbonyl (ester), and

chloro groups.

HPLC

A single major peak, with purity

typically calculated to be

>97%.

Quantifies the purity of the final

compound.
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Applications in Organic Synthesis
The primary application of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is as a

versatile coupling partner in Suzuki-Miyaura reactions.[1][12] This reaction allows for the

efficient construction of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl

halide/triflate.

General Suzuki-Miyaura Coupling Scheme:

Where Ar' is the (3-Chloro-5-(methoxycarbonyl)phenyl) moiety.

This capability is invaluable in drug discovery, where it enables the rapid synthesis of

compound libraries for structure-activity relationship (SAR) studies. By incorporating the 3-

chloro-5-(methoxycarbonyl)phenyl fragment, researchers can introduce specific electronic and

steric features into a target molecule to enhance its biological activity or other pharmacological

properties.

Safety and Handling
Like many chemical reagents, (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid requires

careful handling.

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and

serious eye irritation. May cause respiratory irritation.[4]

Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. Avoid breathing dust. Wash hands thoroughly after handling.[4][6]

Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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